Cas no 914347-21-0 (Ethyl 5-bromo-2-phenylthiazole-4-carboxylate)
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
- 5-bromo-2-phenyl-4-Thiazolecarboxylic acid ethyl ester
- 5-BROMO-2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate
- 5-bromo-2-phenyl-1,3-thiazole-4-carboxylic acid ethyl ester
- Ethyl5-bromo-2-phenylthiazole-4-carboxylate
- SCHEMBL2078743
- ethyl 5-bromanyl-2-phenyl-1,3-thiazole-4-carboxylate
- DTXSID30659424
- A843908
- MFCD08275710
- 914347-21-0
- AKOS015897485
- ONAJVAODOMRERW-UHFFFAOYSA-N
- AMY32288
- FT-0655979
- ETHYL5-BROMO-2-PHENYLTHIAZOLE-4-CARBOXYLATE?
- CS-0137570
- AC-23319
- SY109834
- CL2516
- DS-10282
- DB-001983
-
- MDL: MFCD08275710
- Inchi: 1S/C12H10BrNO2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
- InChI Key: ONAJVAODOMRERW-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OCC)N=C(C2C=CC=CC=2)S1
Computed Properties
- Exact Mass: 310.96200
- Monoisotopic Mass: 310.96156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Color/Form: Solid
- PSA: 67.43000
- LogP: 3.74930
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079720-1g |
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate |
914347-21-0 | 95% | 1g |
£112.00 | 2022-03-01 | |
| Fluorochem | 079720-5g |
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate |
914347-21-0 | 95% | 5g |
£333.00 | 2022-03-01 | |
| Fluorochem | 079720-25g |
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate |
914347-21-0 | 95% | 25g |
£998.00 | 2022-03-01 | |
| AstaTech | CL2516-1/G |
ETHYL5-BROMO-2-PHENYLTHIAZOLE-4-CARBOXYLATE |
914347-21-0 | 97% | 1g |
$49 | 2023-09-15 | |
| AstaTech | CL2516-5/G |
ETHYL5-BROMO-2-PHENYLTHIAZOLE-4-CARBOXYLATE |
914347-21-0 | 97% | 5g |
$199 | 2023-09-15 | |
| AstaTech | CL2516-25/G |
ETHYL5-BROMO-2-PHENYLTHIAZOLE-4-CARBOXYLATE |
914347-21-0 | 97% | 25/G |
$887 | 2022-02-28 | |
| Alichem | A059003254-25g |
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate |
914347-21-0 | 97% | 25g |
$631.62 | 2023-08-31 | |
| Chemenu | CM190140-5g |
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate |
914347-21-0 | 95+% | 5g |
$203 | 2021-08-05 | |
| Chemenu | CM190140-10g |
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate |
914347-21-0 | 95+% | 10g |
$298 | 2021-08-05 | |
| Chemenu | CM190140-25g |
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate |
914347-21-0 | 95+% | 25g |
$597 | 2021-08-05 |
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate Suppliers
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS 914347-21-0): A Versatile Building Block in Medicinal Chemistry
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS 914347-21-0) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This brominated thiazole derivative serves as a crucial intermediate for the development of various bioactive molecules, particularly in the field of drug discovery and medicinal chemistry.
The compound's unique structure, featuring both a bromo substituent and an ester functional group, makes it an excellent candidate for Suzuki coupling reactions and other cross-coupling transformations. Researchers frequently utilize Ethyl 5-bromo-2-phenylthiazole-4-carboxylate as a building block for creating more complex molecular architectures, especially in the synthesis of potential kinase inhibitors and antimicrobial agents.
Recent studies highlight the growing importance of thiazole-containing compounds in addressing current healthcare challenges. With the increasing demand for novel antiviral compounds and anti-inflammatory agents, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate has emerged as a key intermediate in developing potential treatments for various conditions. Its structural features allow for efficient modification, making it valuable in structure-activity relationship (SAR) studies.
The compound's physicochemical properties contribute to its widespread use in drug development. With a molecular weight of 312.18 g/mol and the presence of both lipophilic (phenyl group) and polar (ester moiety) components, it demonstrates good solubility in common organic solvents while maintaining appropriate drug-like properties. These characteristics make it particularly useful in hit-to-lead optimization processes.
In synthetic applications, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate serves multiple purposes. The bromine atom at position 5 enables various palladium-catalyzed cross-coupling reactions, while the ethyl carboxylate group can be hydrolyzed to the corresponding acid or transformed into other functional groups. This versatility has led to its incorporation in libraries of compounds screened for biological activity.
Recent trends in pharmaceutical research emphasize the importance of heterocyclic scaffolds like this thiazole derivative. As researchers explore new treatments for metabolic disorders and neurodegenerative diseases, compounds containing the thiazole core have shown promising results. The 5-bromo-2-phenyl substitution pattern in particular has been associated with enhanced target binding affinity in several therapeutic areas.
The synthesis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate typically involves Hantzsch thiazole synthesis followed by bromination. Researchers have developed optimized protocols to achieve high yields of this valuable intermediate, with recent improvements focusing on green chemistry principles and atom economy. These advancements align with the pharmaceutical industry's growing emphasis on sustainable synthesis methods.
Quality control of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is crucial for its applications in drug discovery. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's purity and structural integrity. The availability of high-quality material has made this compound a staple in many medicinal chemistry laboratories worldwide.
As the pharmaceutical industry continues to explore new small molecule therapeutics, the demand for versatile intermediates like Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is expected to grow. Its combination of synthetic accessibility and structural features that are favorable for drug development ensures its ongoing relevance in pharmaceutical research.
The future applications of this compound may extend beyond traditional drug discovery. Emerging fields such as chemical biology and proteolysis targeting chimeras (PROTACs) could benefit from the unique properties of this thiazole derivative. Additionally, its potential use in material science applications, particularly in the development of organic electronic materials, represents an exciting area for further exploration.
For researchers working with Ethyl 5-bromo-2-phenylthiazole-4-carboxylate, proper handling and storage are essential to maintain its stability. While not classified as hazardous under standard conditions, it should be stored in a cool, dry environment away from strong oxidizing agents. The compound's shelf life can be extended by protecting it from moisture and light.
In conclusion, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS 914347-21-0) represents a valuable tool in modern medicinal chemistry and drug discovery. Its versatility as a synthetic intermediate, combined with the growing importance of thiazole-containing compounds in pharmaceutical research, ensures its continued relevance. As the scientific community addresses current and future healthcare challenges, this compound will likely play an important role in the development of new therapeutic agents.
914347-21-0 (Ethyl 5-bromo-2-phenylthiazole-4-carboxylate) Related Products
- 132089-33-9(ethyl 2-m-tolylthiazole-4-carboxylate)
- 885278-51-3(2-(o-Tolyl)-thiazole-4-carboxylic Acid Ethyl Ester)
- 885278-63-7(2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester)
- 885278-78-4(Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate)
- 132089-32-8(2-p-Tolyl-thiazole-4-carboxylic Acid Ethyl Ester)
- 147046-40-0(4-Thiazolecarboxylicacid, 5-bromo-2-phenyl-, 2-(diethylamino)ethyl ester)
- 59937-01-8(ethyl 2-phenyl-1,3-thiazole-4-carboxylate)
- 885279-24-3(4-Thiazolecarboxylicacid, 2-(3,4-dimethylphenyl)-, ethyl ester)
- 885278-75-1(2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid ethyl ester)
- 786654-97-5(2-(3-Bromo-phenyl)-thiazole-4-carboxylic acid ethyl ester)